Hexyl 3-chlorobutanoate
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Overview
Description
. It is an ester formed from the reaction of hexanol and 3-chlorobutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 3-chlorobutanoate can be synthesized through the esterification reaction between hexanol and 3-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Hexyl 3-chlorobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanol and 3-chlorobutanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Hydrolysis: Hexanol and 3-chlorobutanoic acid.
Reduction: Hexyl 3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 3-chlorobutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and 3-chlorobutanoic acid, which may exert their effects through various biochemical pathways. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, leading to the formation of different bioactive derivatives .
Comparison with Similar Compounds
Hexyl 3-chlorobutanoate can be compared with other similar esters, such as:
Hexyl acetate: An ester formed from hexanol and acetic acid.
Hexyl butanoate: An ester formed from hexanol and butanoic acid.
Hexyl propanoate: An ester formed from hexanol and propanoic acid.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to other esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications.
Properties
CAS No. |
88395-85-1 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
hexyl 3-chlorobutanoate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-7-13-10(12)8-9(2)11/h9H,3-8H2,1-2H3 |
InChI Key |
SVLJQSLBKSCZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(C)Cl |
Origin of Product |
United States |
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